molecular formula C13H13Cl2NO2 B578612 1-Boc-5,6-Dichloro-1H-indole CAS No. 1209183-93-6

1-Boc-5,6-Dichloro-1H-indole

Cat. No. B578612
M. Wt: 286.152
InChI Key: AHHMXWQXWDGZRX-UHFFFAOYSA-N
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Description

1-Boc-5,6-Dichloro-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .


Molecular Structure Analysis

The molecular formula of 1-Boc-5,6-Dichloro-1H-indole is C13H13Cl2NO2 . The InChI code is 1S/2C13H14BCl2NO4/c21-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h24-6,19-20H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-5,6-Dichloro-1H-indole include a molecular weight of 286.15400 . The compound appears as white to cream to pale brown or pink crystals or powder .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Application 2: Rapid Synthesis of 1,2,3-Trisubstituted Indoles

  • Summary of Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
  • Methods of Application : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Results or Outcomes : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Application 3: Synthesis of Selected Alkaloids

  • Summary of Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Application 4: Indole Synthesis

  • Summary of Application : Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity. Unusual and complex molecular architectures occur among their natural derivatives .
  • Methods of Application : Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials. A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
  • Results or Outcomes : The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

Application 5: Prevalent Moieties in Selected Alkaloids

  • Summary of Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Application 6: Something Old, Something New

  • Summary of Application : Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity. Unusual and complex molecular architectures occur among their natural derivatives .
  • Methods of Application : Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials. A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
  • Results or Outcomes : The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

tert-butyl 5,6-dichloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHMXWQXWDGZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672113
Record name tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5,6-Dichloro-1H-indole

CAS RN

1209183-93-6
Record name tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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